2,2,2-Trifluoroethyl trifluoromethanesulfonate

Fluorine content Trifluoroethylation Metabolic stability

2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1), commonly referred to as 2,2,2-trifluoroethyl triflate, is a fluorinated alkyl sulfonate ester with the molecular formula C₃H₂F₆O₃S and a molecular weight of 232.1 g/mol. It is a colorless to yellow liquid with a density of approximately 1.61 g/cm³ at 25 °C and a boiling point range of 89–91 °C at reduced pressure.

Molecular Formula C3H2F6O3S
Molecular Weight 232.1 g/mol
CAS No. 6226-25-1
Cat. No. B125358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl trifluoromethanesulfonate
CAS6226-25-1
SynonymsTrifluoromethanesulfonic Acid 2,2,2-Trifluoroethyl Ester;  2,2,2-Trifluoroethanol Trifluoromethanesulfonate;  2,2,2-Trifluoroethyl trifluoromethanesulfonate;  2,2,2-Trifluoroethyl trifluoromethylsulfonate; 
Molecular FormulaC3H2F6O3S
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C3H2F6O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
InChIKeyRTMMSCJWQYWMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (CAS 6226-25-1): Technical Profile for Scientific Procurement


2,2,2-Trifluoroethyl trifluoromethanesulfonate (CAS 6226-25-1), commonly referred to as 2,2,2-trifluoroethyl triflate, is a fluorinated alkyl sulfonate ester with the molecular formula C₃H₂F₆O₃S and a molecular weight of 232.1 g/mol . It is a colorless to yellow liquid with a density of approximately 1.61 g/cm³ at 25 °C and a boiling point range of 89–91 °C at reduced pressure [1]. As a member of the alkyl triflate family, this compound functions as a potent electrophilic trifluoroethylating agent in organic synthesis, where its highly electronegative trifluoromethyl substituents confer exceptional leaving-group ability to the triflate anion [2]. The compound is moisture-sensitive and typically requires storage at 2–8 °C under an inert atmosphere [3].

2,2,2-Trifluoroethyl Triflate: Why Substitution with Other Alkyl Triflates Compromises Performance


Substituting 2,2,2-trifluoroethyl triflate with a generic alkyl triflate, such as methyl triflate or ethyl triflate, is not a functionally equivalent exchange. The profound differences in reactivity, thermal stability, and fluorine content among these reagents directly impact reaction outcomes, yield, and process safety [1]. As established in the peer-reviewed literature, pure methyl and ethyl triflates exhibit insufficient or thermally unstable alkylation behavior toward aromatic substrates without acid catalysis, whereas the target compound's trifluoroethyl group provides a distinct electrophilic profile that is essential for introducing fluorinated moieties into target molecules . Furthermore, the high fluorine content (55.8 wt%) of this compound is a critical specification for applications requiring enhanced metabolic stability or altered physicochemical properties in the final product, a feature that cannot be replicated by lower-fluorine alternatives . Selection of an improper analog may result in failed reactions, lower yields, or the need for additional purification steps to remove acid-catalyzed side products.

2,2,2-Trifluoroethyl Triflate: Quantitative Differentiation Evidence vs. Analog Reagents


Fluorine Content Comparison: Trifluoroethyl Triflate vs. Methyl Triflate vs. Ethyl Triflate

2,2,2-Trifluoroethyl triflate contains 55.8% fluorine by weight, which is substantially higher than methyl triflate (37.2%) and ethyl triflate (29.6%) . This elevated fluorine content is directly correlated with the compound's capacity to introduce a highly fluorinated moiety into target molecules, a modification known to enhance metabolic stability and lipophilicity in pharmaceutical candidates.

Fluorine content Trifluoroethylation Metabolic stability

Comparative Thermal Stability: Trifluoroethyl Triflate vs. Ethyl Triflate

2,2,2-Trifluoroethyl triflate exhibits superior thermal stability compared to ethyl triflate. While ethyl triflate is reported to undergo thermal decomposition at elevated temperatures, leading to the formation of triflic acid and subsequent acid-catalyzed side reactions during alkylation of aromatic compounds, trifluoroethyl triflate maintains stability at temperatures up to 150 °C, providing a wider safe operating window [1]. Pure ethyl triflate fails to alkylate p-cymene after several hours at 100 °C unless acid-catalyzed decomposition occurs, whereas trifluoroethyl triflate can be used in reactions at 60–120 °C without uncontrolled decomposition [2].

Thermal stability Process safety Alkylation

N-Alkylation Efficiency in Radiolabeling: Quantitative Yield Comparison

In a validated synthetic protocol for PET radiopharmaceuticals, 2,2,2-trifluoroethyl triflate was employed to N-alkylate 2-oxoquazepam, achieving an 80–85% radiochemical yield within 20 minutes at 120 °C [1]. This yield was obtained using a toluene:DMF solvent mixture under no-carrier-added [¹⁸F]fluoride conditions. In contrast, the preparation of the labeled [2-¹⁸F]-2,2,2-trifluoroethyl triflate precursor itself proceeded with a 70–80% yield from [2-¹⁸F]-2,2,2-trifluoroethanol and triflic anhydride in 2,6-lutidine at 0 °C within 1 minute [1].

Radiolabeling PET imaging Fluorine-18

Synthetic Yield in Pharmaceutical Intermediate Preparation: Trifluoroethylation of 4'-Hydroxyacetophenone

In a documented TCI practical example, 2,2,2-trifluoroethyl triflate was reacted with 4'-hydroxyacetophenone in the presence of sodium hydride in DMF at 60 °C to yield 4'-(2,2,2-trifluoroethoxy)acetophenone in 71% isolated yield after column chromatography . The reaction proceeded smoothly overnight without the formation of significant side products, and the product identity was confirmed by ¹H NMR spectroscopy .

Etherification Trifluoroethylation Pharmaceutical intermediates

Physical Property Profile: Boiling Point and Density for Process Engineering

2,2,2-Trifluoroethyl triflate exhibits a boiling point range of 89–91 °C at 740 mmHg and a density of 1.61–1.611 g/mL at 25 °C [1][2]. The refractive index is reported as n₂₀/D 1.3037–1.306 . The low boiling point facilitates removal by distillation under mild conditions, while the high density (substantially greater than water) allows for straightforward separation from aqueous layers during workup.

Physical properties Process engineering Distillation

2,2,2-Trifluoroethyl Triflate: Validated Application Scenarios for Procurement Justification


Synthesis of Fluorinated Amino Acids and Peptide Mimetics

The compound serves as a powerful trifluoroethylating agent for the synthesis of fluorinated amino acids, which are valuable building blocks in pharmaceutical chemistry for enhancing the metabolic stability and bioavailability of peptide-based drug candidates . The high fluorine content (55.8 wt%) of 2,2,2-trifluoroethyl triflate ensures efficient introduction of the trifluoroethyl moiety, a modification that can significantly alter the pharmacokinetic profile of the resulting peptides.

Preparation of ¹⁸F-Labeled Radiopharmaceuticals for PET Imaging

2,2,2-Trifluoroethyl triflate is a validated reagent for the radiosynthesis of ¹⁸F-labeled PET tracers, as demonstrated by its successful application in the N-alkylation of 2-oxoquazepam to yield labeled 1,4-benzodiazepine-2-one derivatives in 80–85% radiochemical yield [1]. The rapid reaction kinetics (20 minutes at 120 °C) and compatibility with no-carrier-added [¹⁸F]fluoride conditions make this reagent particularly suitable for time-sensitive radiolabeling protocols.

Trifluoroethyl Etherification of Phenolic Compounds

The compound is an effective reagent for O-trifluoroethylation of phenols, as illustrated by the conversion of 4'-hydroxyacetophenone to 4'-(2,2,2-trifluoroethoxy)acetophenone in 71% isolated yield . This transformation introduces a trifluoroethyl ether functionality, which is a common motif in medicinal chemistry for modulating lipophilicity and blocking metabolic oxidation at the phenolic hydroxyl group.

Synthesis of Fluorinated Organophosphorus Compounds

2,2,2-Trifluoroethyl triflate is employed in the P-trifluoroethylation of lithium diphenylphosphide to generate 2,2-difluorovinylphosphorus compounds in high yields [2]. Subsequent dehydrofluorination with potassium tert-butoxide provides access to versatile difluorovinylphosphine building blocks that are difficult to obtain via alternative synthetic routes, underscoring the reagent's unique utility in organophosphorus chemistry.

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